molecular formula C11H4ClF3N4O2 B14596821 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione CAS No. 61287-04-5

8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14596821
CAS No.: 61287-04-5
M. Wt: 316.62 g/mol
InChI Key: DGPSUGYWPHWAIJ-UHFFFAOYSA-N
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Description

8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with trifluoroacetic anhydride in the presence of a base, followed by cyclization with a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pteridine cofactors.

    Medicine: Explored for its antimalarial and anticancer properties due to its ability to interfere with cellular processes.

Mechanism of Action

The mechanism of action of 8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes that utilize pteridine cofactors, thereby disrupting essential biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .

Properties

CAS No.

61287-04-5

Molecular Formula

C11H4ClF3N4O2

Molecular Weight

316.62 g/mol

IUPAC Name

8-chloro-7-(trifluoromethyl)-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H4ClF3N4O2/c12-4-2-6-5(1-3(4)11(13,14)15)16-7-8(17-6)18-10(21)19-9(7)20/h1-2H,(H2,17,18,19,20,21)

InChI Key

DGPSUGYWPHWAIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C3C(=N2)NC(=O)NC3=O)Cl)C(F)(F)F

Origin of Product

United States

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